molecular formula C6H13N B1358058 N-Ethylcyclobutanamine CAS No. 852108-24-8

N-Ethylcyclobutanamine

Cat. No.: B1358058
CAS No.: 852108-24-8
M. Wt: 99.17 g/mol
InChI Key: JPWYYRCELICUKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Ethylcyclobutanamine consists of a cyclobutane ring with an ethylamine substituent . The cyclobutane ring is a four-membered carbon ring, which gives the molecule its unique properties.


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 124.7±8.0 °C at 760 mmHg, and a vapour pressure of 12.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.3±3.0 kJ/mol and a flash point of 10.8±15.8 °C .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Pagar and RajanBabu (2018) demonstrated that a cobalt catalyst can couple ethylene with enynes to form complex chiral molecules, including cyclobutanes, from simple precursors like 1,3-enynes and ethylene. This process, involving N-Ethylcyclobutanamine derivatives, is significant in pharmaceutical synthesis due to its cost-effectiveness and efficiency in producing structurally complex cyclobutanes, which are present in many biologically important natural products and pharmaceuticals (Pagar & RajanBabu, 2018).
  • Materials Science :

    • D’yakonov, Finkelshtein, and Ibragimov (2007) explored the cycloalumination of methylenecyclobutane, which is closely related to this compound. They developed new polycyclic compounds like 6-ethyl-6-aluminaspiro[3.4]octane, which can be used in various applications in materials science (D’yakonov, Finkelshtein, & Ibragimov, 2007).
  • Medicinal Chemistry and Drug Design :

    • Kamel, El-Ansary, and Milad (2013) investigated the cytotoxicity of compounds derived from 4,5,6,7-tetrahydro-1-benzothiophene, which react with compounds like ethyl acetoacetate to give oxobutanamide derivatives. These studies are essential for understanding the potential of this compound derivatives in developing new medications with cytotoxic properties against tumor cells (Kamel, El-Ansary, & Milad, 2013).
  • Biological Research and Agriculture :

    • Watkins (2006) discussed the effects of 1-methylcyclopropene (1-MCP), a compound structurally related to this compound, on fruits and vegetables. This research helps in understanding the role of such compounds in extending the shelf life of agricultural products (Watkins, 2006).

Mechanism of Action

Target of Action

N-Ethylcyclobutanamine is an organic compound The specific targets of this compound are currently not well-documented in the available literature

Mode of Action

Generally, drugs exert their effects by binding to receptors, which are cellular components that the drugs bind to and produce cellular action . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Biochemical pathways are complex networks of reactions that convert one molecule into another in cells, and they play crucial roles in various biological processes

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body The pharmacokinetic properties of this compound, including its ADME properties and their impact on bioavailability, are not well-documented in the available literature

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For this compound, it is known to be a colorless liquid with a stimulating odor . It should be stored in a sealed container, away from fire sources and oxidizers . .

Biochemical Analysis

Biochemical Properties

N-Ethylcyclobutanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to its deamination and subsequent formation of aldehydes and ammonia . Additionally, this compound can interact with neurotransmitter receptors, influencing their activity and modulating neurotransmission .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA) . This activation can result in changes in gene expression and alterations in cellular metabolism, including increased glucose uptake and glycolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of monoamines, such as serotonin and dopamine, in the brain, which can have various physiological effects . Additionally, this compound can modulate the activity of neurotransmitter receptors, leading to changes in synaptic transmission and neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as increased cognitive function and improved mood . At high doses, this compound can have toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of aldehydes and ammonia . Additionally, this compound can undergo further metabolism by other enzymes, such as cytochrome P450, resulting in the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria . This localization can influence its activity and function, as well as its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the cytoplasm, where it can interact with cytoplasmic proteins and modulate cellular processes .

Properties

IUPAC Name

N-ethylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYYRCELICUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618591
Record name N-Ethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852108-24-8
Record name N-Ethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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